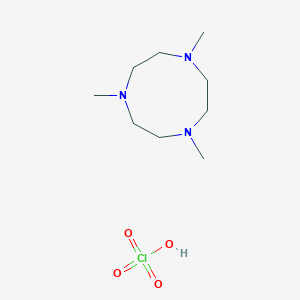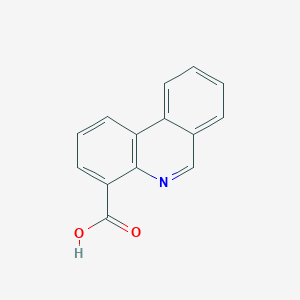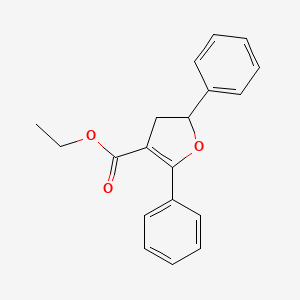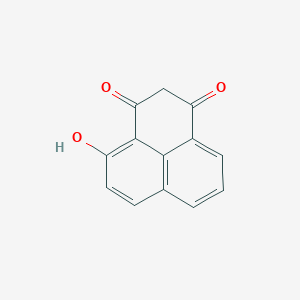
4-Hydroxy-1H-phenalene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1H-phenalene-1,3(2H)-dione is an organic compound with a unique structure that includes a phenalene core with hydroxy and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and hydrolysis steps to introduce the hydroxy and dione functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroquinones or other reduced forms.
Substitution: Introduction of different substituents on the phenalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-phenalene-1,3(2H)-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be governed by the electronic and steric properties of the hydroxy and dione groups.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Similar in structure but lacks the hydroxy group.
2-Hydroxy-1,4-naphthoquinone: Similar but with different positioning of functional groups.
Phenanthrenequinone: Another compound with a similar core structure but different functional groups.
Uniqueness
4-Hydroxy-1H-phenalene-1,3(2H)-dione is unique due to the specific arrangement of its hydroxy and dione groups on the phenalene core, which can influence its reactivity and applications.
Properties
CAS No. |
106061-10-3 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-hydroxyphenalene-1,3-dione |
InChI |
InChI=1S/C13H8O3/c14-9-5-4-7-2-1-3-8-10(15)6-11(16)13(9)12(7)8/h1-5,14H,6H2 |
InChI Key |
MZTADYBFJDCRML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC3=C2C(=C(C=C3)O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


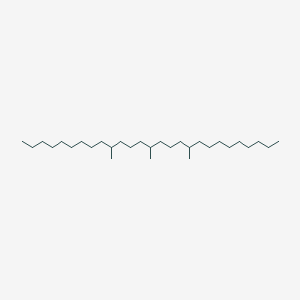
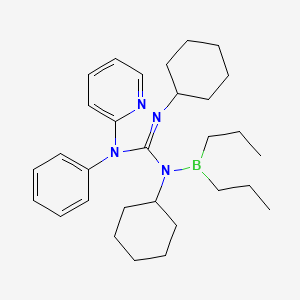
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
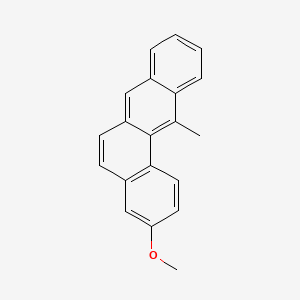
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
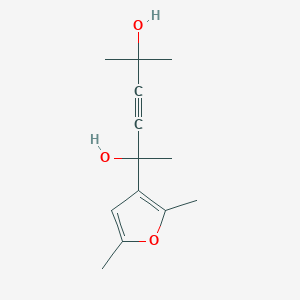
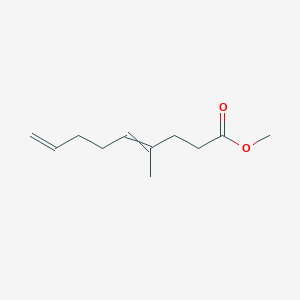
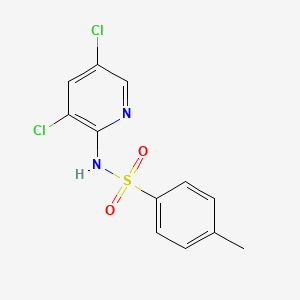
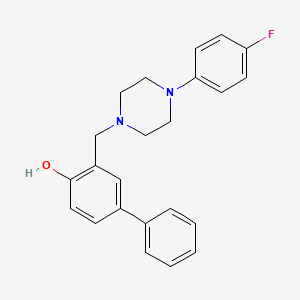
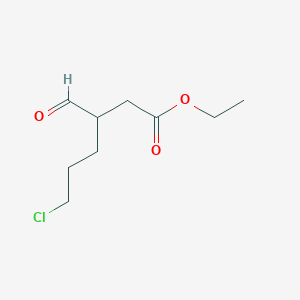
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
